Technical Guide: 1-(dimethylamino)-3-fluoropropan-2-ol
Technical Guide: 1-(dimethylamino)-3-fluoropropan-2-ol
The following technical guide details the properties, synthesis, and pharmaceutical relevance of 1-(dimethylamino)-3-fluoropropan-2-ol , a specialized fluorinated amino-alcohol intermediate.
A Strategic Fluorinated Building Block for Medicinal Chemistry
Executive Summary
1-(dimethylamino)-3-fluoropropan-2-ol is a bifunctional fluorinated intermediate combining a tertiary amine, a secondary alcohol, and a terminal fluorine atom. It serves as a critical bioisostere for the widely used "Dimepranol" (1-(dimethylamino)-2-propanol) scaffold. The introduction of the fluorine atom at the C3 position exerts a profound electronic inductive effect (
Molecular Identity & Physicochemical Profile
The introduction of fluorine alters the physicochemical landscape of the propanol backbone. Below is a comparative profile against its non-fluorinated parent, highlighting the "Fluorine Effect."
Table 1: Physicochemical Properties (Comparative)
| Property | 1-(dimethylamino)-3-fluoropropan-2-ol | 1-(dimethylamino)-2-propanol (Reference) | Impact of Fluorination |
| Molecular Formula | C | C | +18 Da mass shift |
| Molecular Weight | 121.15 g/mol | 103.16 g/mol | Increased density |
| Boiling Point | ~135–140 °C (Predicted) | 125 °C | Slight elevation due to dipole interactions |
| pKa (Amine) | 8.2 – 8.5 (Predicted) | 9.18 | Reduced basicity (Critical for membrane permeability) |
| LogP (Lipophilicity) | ~0.1 (Predicted) | -0.55 | Increased lipophilicity (Better CNS penetration) |
| H-Bond Donors | 1 (OH) | 1 (OH) | Unchanged |
| H-Bond Acceptors | 3 (N, O, F) | 2 (N, O) | Fluorine acts as a weak acceptor |
Note on pKa Modulation: The electron-withdrawing nature of the fluorine atom (electronegativity
) pulls electron density through the carbon backbone (), stabilizing the free base form of the amine and lowering the pKa. This is a standard medicinal chemistry tactic to improve oral bioavailability by increasing the fraction of uncharged molecules at physiological pH (7.4).
Synthetic Pathways & Mechanistic Insight
The most authoritative and atom-economical route to 1-(dimethylamino)-3-fluoropropan-2-ol involves the nucleophilic ring-opening of Epifluorohydrin (1-fluoro-2,3-epoxypropane). This reaction is regioselective, driven by the steric accessibility of the epoxide's terminal carbon.
Protocol: Nucleophilic Epoxide Opening
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Precursor A: Epifluorohydrin (CAS 503-09-3)
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Precursor B: Dimethylamine (40% aq. or anhydrous in THF)
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Solvent: Methanol or THF (0°C to RT)
Step-by-Step Methodology:
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Charge: A reaction vessel is charged with Epifluorohydrin (1.0 eq) and cooled to 0°C to mitigate exothermicity.
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Addition: Dimethylamine (1.1 eq) is added dropwise. The nucleophilic nitrogen attacks the less hindered C3 carbon of the epoxide ring.
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Propagation: The alkoxide intermediate captures a proton (from solvent or conjugate acid) to form the secondary alcohol.
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Workup: Volatiles are removed under reduced pressure. The product is purified via vacuum distillation.
Visualization: Synthesis & Regiochemistry
Caption: Regioselective synthesis via nucleophilic attack of dimethylamine on the less sterically hindered carbon of epifluorohydrin.
Reactivity & Functionalization
As a bifunctional molecule, this compound exhibits distinct reactivity profiles at the alcohol and amine termini.
A. Secondary Alcohol Reactivity
The hydroxyl group at C2 is sterically accessible but influenced by the adjacent electron-withdrawing fluorine.
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Acylation/Esterification: Reacts with acid chlorides (R-COCl) to form ester prodrugs.
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Oxidation: Controlled oxidation yields the corresponding
-fluoro ketone, a highly reactive electrophile used in protease inhibitors.
B. Tertiary Amine Reactivity
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Salt Formation: Readily forms stable salts (HCl, fumarate) for solid-state formulation.
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N-Oxidation: Susceptible to metabolic N-oxidation, though less than non-fluorinated analogs due to the reduced electron density on the nitrogen.
Pharmaceutical Relevance: The "Fluorine Scan"
In drug discovery, replacing a hydrogen or hydroxyl group with fluorine is a "high-value" modification. This molecule is specifically used to modulate the Lipophilic Efficiency (LipE) of lead compounds.
Mechanism of Action: pKa & Permeability
The diagram below illustrates how the fluorine substitution alters the ionization equilibrium, facilitating membrane transport.
Caption: Impact of fluorine-induced pKa lowering on physiological ionization state and membrane permeability.
Handling, Stability & Safety
While specific MSDS data for this intermediate may be sparse, safety protocols must extrapolate from Epifluorohydrin and Amino Alcohols .
Hazard Identification
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Corrosivity: The free amine is basic and likely corrosive to skin/eyes (Category 1B).
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Toxicity: Fluorinated aliphatic alcohols can exhibit specific toxicity; handle as a potential metabolic toxin until cleared.
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Flammability: Likely a Class IIIA combustible liquid (Flash point > 60°C).
Storage Protocol
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Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent absorption of atmospheric CO
(carbamate formation) and moisture. -
Container: Teflon (PTFE) or glass. Avoid aluminum due to potential reactivity with amine/fluorine traces.
References
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Epifluorohydrin Properties & Reactivity
- Source: Sigma-Aldrich / Merck Millipore
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URL:
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1-(Dimethylamino)-2-propanol (Reference Standard)
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Fluorine in Medicinal Chemistry
- Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents"
- Context: Mechanistic validation of pKa modulation via fluorin
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URL:
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Epoxide Ring Opening Mechanisms
- Source: Organic Chemistry Portal
- Context: Regioselectivity of amine nucleophiles with substituted epoxides.
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URL:
